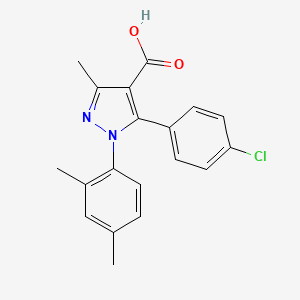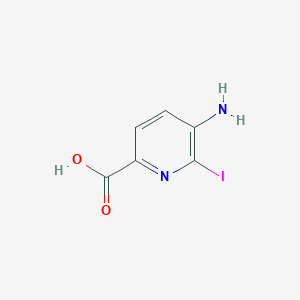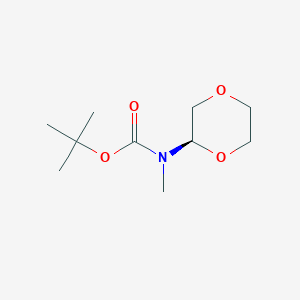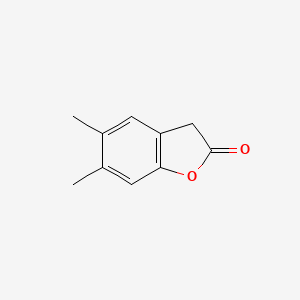
5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine: is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, fluoro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-fluoro-2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is achieved through techniques such as distillation or recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium thiolate, or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in methyl-substituted pyridines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique substituents can enhance the biological activity and selectivity of drug candidates.
Industry: The compound finds applications in the development of advanced materials, including polymers and coatings, due to its fluorinated and brominated substituents, which impart desirable properties such as chemical resistance and thermal stability .
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine and bromine atoms can influence the compound’s lipophilicity, electronic properties, and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Comparison: 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and fluoro substituents on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the bromomethyl group allows for versatile substitution reactions, while the fluoro and trifluoromethyl groups enhance the compound’s stability and lipophilicity .
Eigenschaften
Molekularformel |
C7H4BrF4N |
|---|---|
Molekulargewicht |
258.01 g/mol |
IUPAC-Name |
5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2 |
InChI-Schlüssel |
SOCBBELZOGGIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B12862852.png)


![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)


![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)


![2-Bromobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12862910.png)

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)


